Cas no 1194374-28-1 (Methyl 3-(6-chloropyrazin-2-yl)benzoate)

Methyl 3-(6-chloropyrazin-2-yl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(6-chloropyrazin-2-yl)benzoate
- AM807688
- DB-360727
- Methyl3-(6-chloropyrazin-2-yl)benzoate
- DTXSID70856677
- 1194374-28-1
- Benzoic acid, 3-(6-chloro-2-pyrazinyl)-, methyl ester
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- インチ: InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-14-7-11(13)15-10/h2-7H,1H3
- InChIKey: NVQIDPAIHMONPK-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC=CC(=C1)C2=NC(=CN=C2)Cl
計算された属性
- せいみつぶんしりょう: 248.0352552g/mol
- どういたいしつりょう: 248.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.1Ų
Methyl 3-(6-chloropyrazin-2-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159578-1g |
methyl 3-(6-chloropyrazin-2-yl)benzoate |
1194374-28-1 | 95% | 1g |
$430 | 2021-08-05 | |
Chemenu | CM159578-1g |
methyl 3-(6-chloropyrazin-2-yl)benzoate |
1194374-28-1 | 95% | 1g |
$413 | 2023-03-04 | |
Alichem | A099001714-1g |
Methyl 3-(6-chloropyrazin-2-yl)benzoate |
1194374-28-1 | 95% | 1g |
$405.48 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759914-1g |
Methyl 3-(6-chloropyrazin-2-yl)benzoate |
1194374-28-1 | 98% | 1g |
¥3124.00 | 2024-08-09 |
Methyl 3-(6-chloropyrazin-2-yl)benzoate 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Methyl 3-(6-chloropyrazin-2-yl)benzoateに関する追加情報
Recent Advances in the Study of Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS: 1194374-28-1) in Chemical Biology and Pharmaceutical Research
Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS: 1194374-28-1) is a compound of significant interest in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights into its therapeutic potential. This research brief aims to summarize the latest findings related to this compound, highlighting its relevance in contemporary biomedical research.
The synthesis of Methyl 3-(6-chloropyrazin-2-yl)benzoate has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. These methodological advancements have facilitated more reliable and reproducible synthesis protocols, which are critical for subsequent biological evaluations.
In terms of biological activity, Methyl 3-(6-chloropyrazin-2-yl)benzoate has demonstrated promising results in preclinical studies. Specifically, it has shown inhibitory effects on certain enzymes and receptors implicated in inflammatory and oncogenic pathways. For instance, recent in vitro assays revealed that the compound exhibits selective inhibition of protein kinases involved in cell proliferation, suggesting its potential as a lead compound for anticancer drug development. These findings are supported by molecular docking studies, which indicate strong binding affinities to target proteins.
Furthermore, the pharmacokinetic properties of Methyl 3-(6-chloropyrazin-2-yl)benzoate have been investigated to assess its suitability as a therapeutic agent. Studies have reported favorable absorption and distribution profiles, although further optimization may be required to enhance metabolic stability and reduce potential toxicity. These investigations are crucial for advancing the compound into clinical trials and ensuring its safety and efficacy in human subjects.
In conclusion, Methyl 3-(6-chloropyrazin-2-yl)benzoate (CAS: 1194374-28-1) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure and biological activity make it a valuable tool for understanding disease mechanisms and identifying novel therapeutic targets. Future research should focus on elucidating its precise mode of action and exploring its potential in combination therapies. This brief underscores the importance of continued investment in the study of such compounds to drive innovation in drug discovery and improve patient outcomes.
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